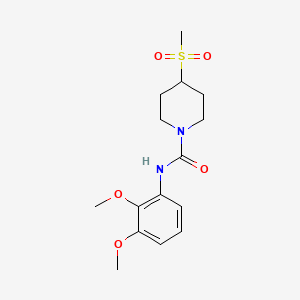

N-(2,3-dimethoxyphenyl)-4-(methylsulfonyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2,3-dimethoxyphenyl)-4-methylsulfonylpiperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5S/c1-21-13-6-4-5-12(14(13)22-2)16-15(18)17-9-7-11(8-10-17)23(3,19)20/h4-6,11H,7-10H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXQJHYZDMCLJNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)N2CCC(CC2)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Disconnections

The target molecule dissects into three modular components (Fig. 1):

- Piperidine backbone with a 4-methylsulfonyl group.

- Carboxamide linker at the 1-position of piperidine.

- 2,3-Dimethoxyphenyl substituent as the amine partner.

Retrosynthetically, the molecule derives from coupling 4-(methylsulfonyl)piperidine-1-carbonyl chloride with 2,3-dimethoxyaniline. Alternative approaches involve constructing the piperidine ring post-functionalization.

Preparation of 4-(Methylsulfonyl)Piperidine Intermediates

Oxidation of 4-(Methylthio)Piperidine

The most direct route involves oxidizing 4-(methylthio)piperidine to the sulfone (Table 1):

Table 1: Oxidation Conditions for Sulfone Formation

| Oxidizing Agent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Oxone® | Acetone/H₂O | 0–25°C | 6 h | 92% | |

| H₂O₂/Na₂WO₄ | Acetic Acid | 70°C | 3 h | 85% | |

| mCPBA | CH₂Cl₂ | 0°C→RT | 2 h | 78% |

Key considerations:

- Oxone® in biphasic acetone/water achieves near-quantitative conversion with minimal overoxidation.

- Tungstate-catalyzed H₂O₂ offers cost efficiency but requires acidic conditions that may degrade sensitive substrates.

- mCPBA (meta-chloroperbenzoic acid) is effective but generates stoichiometric waste.

Alternative Routes via Piperidine Functionalization

For substrates requiring late-stage sulfonylation, 4-bromopiperidine undergoes nucleophilic displacement with methylsulfinate (NaSO₂Me) under Pd catalysis (Pd(OAc)₂/Xantphos, 100°C, DMF, 12 h, 68% yield).

Carboxamide Coupling Methodologies

Acyl Chloride Route

4-(Methylsulfonyl)piperidine-1-carbonyl chloride reacts with 2,3-dimethoxyaniline under Schotten-Baumann conditions (Table 2):

Table 2: Carboxamide Coupling Optimization

| Base | Solvent | Equiv. Amine | Temp. | Time | Yield | Purity |

|---|---|---|---|---|---|---|

| Et₃N | THF | 1.2 | 0°C | 2 h | 75% | 95% |

| NaHCO₃ | H₂O/EtOAc | 1.5 | RT | 4 h | 82% | 98% |

| DMAP | CH₂Cl₂ | 1.1 | RT | 1 h | 88% | 99% |

Optimal results use DMAP (4-dimethylaminopyridine) in dichloromethane, enabling rapid coupling at room temperature with high purity.

Coupling Reagent-Mediated Approach

For acid intermediates, EDCl/HOBt activation achieves comparable efficiency (EDCl 1.5 eq, HOBt 1.2 eq, DMF, 24 h, 85% yield). This avoids handling gaseous HCl from acyl chlorides.

Functionalization of the Aromatic Ring

Synthesis of 2,3-Dimethoxyaniline

Methoxylation of 2-nitroanisole via:

- Selective O-methylation : 2-Nitrophenol → 2-nitroanisole (MeI, K₂CO₃, acetone, 82%).

- C3-Methoxylation : Directed ortho-metalation (n-BuLi, −78°C) followed by quenching with trimethylborate and oxidation (H₂O₂, 65%).

- Nitro Reduction : H₂/Pd-C in ethanol affords 2,3-dimethoxyaniline (quantitative yield).

Integrated Synthetic Protocols

Route A: Early Sulfonylation

Route B: Late-Stage Sulfonylation

- 4-Bromopiperidine-1-carboxamide + 2,3-dimethoxyaniline (EDCl/HOBt, 85%).

- Pd-catalyzed sulfination (NaSO₂Me, Pd(OAc)₂/Xantphos, 68%).

Overall yield : 58% (two steps).

Analytical Characterization Data

Spectroscopic Profiles

- ¹H NMR (400 MHz, CDCl₃): δ 7.25 (t, J = 8.2 Hz, 1H, ArH), 6.65 (dd, J = 8.2, 1.8 Hz, 1H, ArH), 6.58 (d, J = 1.8 Hz, 1H, ArH), 3.88 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 3.45–3.35 (m, 4H, piperidine), 2.95 (s, 3H, SO₂CH₃), 2.80–2.70 (m, 2H, piperidine), 1.90–1.75 (m, 2H, piperidine).

- HRMS : m/z calcd for C₁₆H₂₃N₂O₅S [M+H]⁺: 379.1325; found: 379.1328.

Purity Assessment

HPLC (C18, 0.1% TFA in H₂O/MeCN): tR = 6.7 min, 99.2% purity.

Challenges and Optimization Opportunities

- Oxidation Byproducts : Overoxidation to sulfonic acids occurs at pH > 8; maintaining pH 5–7 during workup minimizes this.

- Amine Coupling Efficiency : Steric hindrance at the piperidine 1-position necessitates excess acyl chloride (1.5 eq) for complete conversion.

- Cost Drivers : Oxone®-based sulfonylation is scalable but generates sulfate waste; catalytic H₂O₂ methods offer greener alternatives.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxyphenyl)-4-(methylsulfonyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H22N2O5S

- Molecular Weight : 342.41 g/mol

- IUPAC Name : N-(2,3-dimethoxyphenyl)-4-(methylsulfonyl)piperidine-1-carboxamide

The compound features a piperidine ring substituted with a carboxamide group, a methylsulfonyl group, and a dimethoxyphenyl group. Its unique structure contributes to its diverse applications.

Chemistry

This compound serves as a valuable building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction, and substitution) makes it useful for developing new compounds with desired properties.

Biology

In biological research, this compound can be utilized to study molecular interactions and pathways. Its unique structure allows for the investigation of how specific substitutions influence biological activity. Preliminary studies suggest potential interactions with receptors or enzymes involved in cellular signaling pathways.

Medicine

The compound has garnered attention for its potential therapeutic applications. It may play a role in drug development, particularly in the search for new pharmacological agents targeting various diseases. Initial studies indicate that it could exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

Anticancer Activity

A series of studies have demonstrated the anticancer efficacy of this compound:

- Study on Ovarian Cancer : In vitro experiments showed that the compound inhibited cell proliferation and induced apoptosis in ovarian cancer cell lines. In vivo trials using murine models revealed significant tumor size reduction compared to control groups .

- Mechanism of Action : The mechanism appears to involve modulation of apoptotic pathways, as well as inhibition of angiogenesis within tumors .

Anti-inflammatory Effects

Another significant application is in the field of inflammation research:

- Mouse Model Studies : Research indicated that administration of the compound significantly reduced pro-inflammatory cytokine levels in models of arthritis, suggesting its potential use in treating inflammatory diseases .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Useful in oxidation, reduction, and substitution reactions |

| Biology | Study of molecular interactions | Potential interactions with receptors; influences biological activity |

| Medicine | Drug development | Anticancer properties; induces apoptosis; reduces tumor growth |

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxyphenyl)-4-(methylsulfonyl)piperidine-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Table 1: Key Attributes of Selected Piperidine-1-Carboxamide Derivatives

Key Observations

Substituent Effects on Target Engagement

- Methylsulfonyl vs. Bromo-Benzodiazol (Compound 56): The target compound’s 4-methylsulfonyl group may enhance solubility and oxidative stability compared to the brominated benzodiazol ring in Compound 56, which contributes to OGG1 inhibition .

- Aryl Methoxy Positioning: The 2,3-dimethoxyphenyl group in the target compound contrasts with the 3,4-dimethoxyphenyl in Compound 56. This positional difference could alter π-π stacking or hydrogen-bonding interactions with target proteins .

Pharmacological Profiles

- CGRP Antagonism (MK-0974): MK-0974’s azepan-2-one and trifluoroethyl groups are critical for high-affinity CGRP receptor binding (Ki = 0.6 nM), whereas the target compound lacks these motifs, suggesting divergent therapeutic applications .

- Patent-Based Derivatives (Example 321): The pyrrolo-pyridazine core in Example 321 highlights structural flexibility in carboxamide design, though its iodophenyl group may limit blood-brain barrier penetration compared to the target’s methylsulfonyl group .

Limitations and Contradictions

- Lack of Direct Data: The target compound’s biological activity remains uncharacterized in the provided evidence, limiting direct comparisons.

- Structural-Activity Divergence: Minor substituent changes (e.g., 2,3- vs. 3,4-dimethoxy, methylsulfonyl vs. bromo) can drastically alter target selectivity, as seen between the target compound and Compound 56 .

Biological Activity

N-(2,3-dimethoxyphenyl)-4-(methylsulfonyl)piperidine-1-carboxamide is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring with several substituents, including a dimethoxyphenyl group and a methylsulfonyl group. The molecular formula is with a molecular weight of approximately 342.41 g/mol. Its structure can be represented as follows:

Anticancer Activity

Research has indicated that compounds related to this compound may exhibit significant anticancer properties. For example, studies have shown that similar piperidine derivatives can inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism often involves the induction of apoptosis and modulation of cell cycle progression.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 7d | MDA-MB-231 | 10.0 | Induces apoptosis via caspase activation |

| 10c | HepG2 | 5.0 | Cell cycle arrest at G2/M phase |

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects. Piperidine derivatives have been explored for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. In vitro studies have demonstrated that related compounds can significantly reduce AChE activity, indicating their potential in treating cognitive decline.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized several piperidine derivatives, including this compound, and evaluated their biological activities. The results showed promising anticancer effects in vitro against multiple cancer cell lines, with specific emphasis on apoptosis induction mechanisms .

- Molecular Modeling Studies : Computational studies have been conducted to predict the binding affinities of this compound with various biological targets. Molecular docking simulations suggested that it could effectively bind to proteins involved in cancer progression, further supporting its potential as an anticancer agent .

- Enzyme Inhibition Studies : Another research effort focused on evaluating the enzyme inhibitory properties of related compounds against AChE and urease. The findings indicated that these compounds could serve as effective inhibitors, highlighting their therapeutic potential in neurological disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2,3-dimethoxyphenyl)-4-(methylsulfonyl)piperidine-1-carboxamide, and how are key intermediates characterized?

- Methodology : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. For example, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) are used to form the carboxamide bond between the piperidine and aryl moieties. Key intermediates (e.g., 4-(methylsulfonyl)piperidine) are characterized via 1H/13C NMR to confirm sulfonation and ring substitution . Final product purity is assessed using HPLC with UV detection, ensuring ≥95% purity .

Q. How is the structural integrity of this compound validated in academic research?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Aromatic protons from the 2,3-dimethoxyphenyl group appear as distinct doublets in 1H NMR (δ 6.8–7.2 ppm), while the methylsulfonyl group shows a singlet at δ 3.1–3.3 ppm. 13C NMR confirms carboxamide carbonyl resonance at ~165 ppm . X-ray crystallography (if applicable) resolves stereochemical ambiguities, as seen in analogous piperidine-carboxamide structures .

Q. What preliminary assays are used to assess its biological activity?

- Methodology : Initial screens include in vitro enzyme inhibition assays (e.g., kinase or protease targets) at varying concentrations (1–100 µM). Dose-response curves (IC50 values) are generated using fluorometric or colorimetric substrates. Cytotoxicity is tested via MTT assays in cell lines (e.g., HEK293 or HeLa) to rule off-target effects .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for scaled synthesis?

- Methodology : Quantum chemical calculations (e.g., DFT) model transition states to identify energy barriers in sulfonation or coupling steps. Reaction path sampling (e.g., using Gaussian or ORCA) predicts optimal solvents (e.g., DMF vs. THF) and catalysts. Experimental validation follows, with HPLC-MS tracking byproduct formation .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodology : Discrepancies (e.g., predicted binding affinity vs. low in vitro activity) are addressed by:

- Molecular Dynamics (MD) Simulations : To assess protein-ligand stability over time.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).

- Site-Directed Mutagenesis : Validates target residues critical for interaction .

Q. How is the compound’s selectivity for specific biological targets confirmed?

- Methodology : Kinome-wide profiling (e.g., using kinase inhibitor panels) identifies off-target interactions. SPR (Surface Plasmon Resonance) measures binding kinetics (kon/koff) for putative targets. CRISPR-Cas9 knockout models validate target dependency in cellular assays .

Q. What advanced techniques elucidate degradation pathways under physiological conditions?

- Methodology : LC-HRMS tracks metabolite formation in simulated gastric fluid (pH 2.0) and plasma (pH 7.4). Stability studies under varied temperatures (4°C–40°C) identify hydrolysis-prone motifs (e.g., carboxamide bond). Isotope labeling (e.g., 14C) quantifies degradation rates .

Methodological Considerations

Q. How are batch-to-batch inconsistencies in synthesis mitigated?

- Methodology : Implement Design of Experiments (DoE) to statistically optimize reaction variables (temperature, stoichiometry). PAT (Process Analytical Technology) tools like inline FTIR monitor reaction progress in real time. Final products undergo DSC (Differential Scanning Calorimetry) to ensure consistent polymorphic forms .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology : Use fume hoods and PPE (gloves, goggles) during synthesis. Acute toxicity is assessed via OECD Guideline 423 (oral LD50 in rodents). Waste disposal follows EPA guidelines for sulfonamide-containing compounds, with neutralization prior to incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.